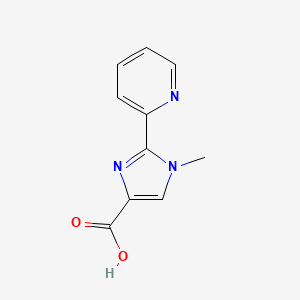

1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid

Description

1-Methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid (CAS: listed in ) is a heterocyclic compound featuring:

- A methyl group at the 1-position of the imidazole ring.

- A pyridin-2-yl substituent at the 2-position.

- A carboxylic acid group at the 4-position.

This compound serves as a versatile building block in medicinal chemistry and materials science due to its dual functional groups (carboxylic acid and nitrogen-rich heterocycles), enabling applications in metal coordination, drug design, and polymer synthesis .

Properties

IUPAC Name |

1-methyl-2-pyridin-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)12-9(13)7-4-2-3-5-11-7/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMPKAUXWNAQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable acid catalyst to form the imidazole ring, followed by methylation and carboxylation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the use of a continuous flow system with a packed column containing a suitable catalyst can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic or coupling conditions:

-

Example : Using H₂SO₄ as a catalyst, the acid reacts with ethanol at reflux to form ethyl 1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate .

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt):

Mechanism : Activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride or mixed anhydride) precedes nucleophilic attack by the amine .

Decarboxylation

Thermal or catalytic decarboxylation removes the COOH group:

-

Conditions : Heating at 150–200°C in quinoline with copper chromite catalyst .

-

Yield : ~70% (based on similar imidazole-4-carboxylic acids) .

Coordination Chemistry

The pyridine and imidazole nitrogen atoms act as ligands for metal complexes:

-

Example : Reaction with Cu(II) acetate in methanol forms a square-planar complex, confirmed by X-ray crystallography in related compounds .

-

Stability Constants : Log K ≈ 4.2–5.8 for transition metals (Fe³⁺, Zn²⁺) .

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes regioselective reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid | 55% |

| Bromination | Br₂ in CHCl₃, RT | 5-Bromo derivative | 62% |

Regioselectivity : Substitution occurs preferentially at the C5 position due to steric and electronic effects of the pyridin-2-yl group .

Biological Activity and Conjugation

The compound serves as a pharmacophore in drug design:

-

Anticancer activity : Conjugation with benzothiazole derivatives via amide bonds showed IC₅₀ values of 15–50 µM against HepG2 and C6 cell lines .

-

Antibacterial activity : Hydrazide derivatives exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus .

pKa and Solubility

-

Carboxylic acid pKa : ~4.2 (similar to pyridine-4-carboxylic acid) .

-

Imidazole NH pKa : ~14.5 (unprotonated under physiological conditions) .

Thermal Stability

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C10H9N3O2

- Molecular Weight : 189.20 g/mol

- CAS Number : 1707394-71-5

The compound features a pyridine ring fused with an imidazole structure, which is crucial for its biological activity.

Anticancer Activity

Research has highlighted the potential of 1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid as an anticancer agent. Various studies have evaluated its efficacy against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HepG2 (human liver) | 58.33 ± 2.89 |

| This compound | C6 (rat glioma) | 15.67 ± 2.52 |

These results indicate significant cytotoxic potential, suggesting that this compound may serve as a lead structure for developing novel anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of imidazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and pain relief, making this compound a candidate for further development as an anti-inflammatory agent .

DNA Binding Studies

Recent research has explored the ability of this compound to bind to DNA, which is critical for understanding its potential as a therapeutic agent. The binding affinity and specificity can be influenced by the structural characteristics of the imidazole ring, which may facilitate intercalation between DNA base pairs .

Antioxidant Activity

Studies suggest that imidazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Applications in Material Science

The unique properties of this compound extend to material science, where it can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals can lead to the development of new materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Data Comparison Table

Biological Activity

1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and pyridine rings, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 203.20 g/mol. The presence of the methyl group at the 1-position and the carboxylic acid group at the 4-position enhances its binding affinity to various biological targets, which is critical for its activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that affect cell growth and immune responses.

Antiproliferative Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These values suggest that modifications in the chemical structure can enhance antiproliferative activity, making this compound a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In studies assessing COX-2 inhibition, it demonstrated promising results:

| Compound | IC50 Value (μM) |

|---|---|

| 1-methyl derivative | 0.04 |

| Celecoxib (standard) | 0.04 |

This indicates that the compound may serve as a potential alternative to existing anti-inflammatory drugs .

Study on Anticancer Activity

A study evaluated the anticancer potential of various pyridine derivatives, including our compound of interest. The findings revealed that the introduction of specific functional groups significantly improved the antiproliferative activity against multiple cancer cell lines. The study highlighted how structural modifications could lead to lower IC50 values, indicating enhanced efficacy .

In Vivo Studies

In vivo experiments have shown that compounds similar to this compound can effectively reduce tumor growth in animal models. These studies are crucial for understanding the therapeutic potential and safety profiles before clinical application .

Comparison with Similar Compounds

When compared to similar compounds, such as 2-(pyridin-2-yl)-1H-imidazole derivatives, this compound exhibits unique biological properties due to its specific substitution pattern:

| Compound Name | Unique Features |

|---|---|

| 2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid | Lacks methyl group at the 1-position |

| 1-methyl-2-(pyridin-3-yl)-1H-imidazole | Pyridine ring attached at the 3-position |

| 1-methyl-2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid | Carboxylic acid group at the 5-position |

The unique features of our compound contribute to its enhanced biological activity, particularly in terms of enzyme inhibition and receptor modulation .

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), leveraging pyrazole-4-carboxaldehyde derivatives, ammonium acetate, and carboxylic acid precursors under varying conditions. For example, acetic acid reflux (69–95% yield), microwave-assisted synthesis (84–91% yield), or glutamic acid catalysis in ethanol (85–94% yield) . Optimization involves screening catalysts (e.g., glutamic acid for eco-friendly protocols), temperature (reflux vs. microwave), and solvent polarity. Purity is confirmed via HPLC, and intermediates are characterized by NMR and FTIR.

Q. How can structural characterization of this compound be performed to confirm its zwitterionic properties and tautomeric stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving zwitterionic configurations, as demonstrated for analogous imidazole-4,5-dicarboxylic acids . Tautomeric stability is assessed via temperature-dependent NMR in DMSO-d6 or D2O, tracking proton shifts at the imidazole N-H and carboxylate groups. Computational methods (DFT) can predict tautomer energy differences, while FTIR identifies carboxylate (COO⁻) and pyridinium (C–N⁺) vibrations .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water. LC-MS (ESI+) identifies impurities via exact mass, while ICP-AAS screens for residual metal catalysts. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) are employed .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced xanthine oxidase (XO) inhibitory activity?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities of derivatives to XO’s active site (PDB: 1N5X). QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the pyridinyl ring) with IC50 values. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns, identifying key hydrogen bonds (e.g., between carboxylate and Arg880) .

Q. What strategies resolve contradictions in biological activity data between in vitro and cell-based assays?

- Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Address this by:

Q. How do steric and electronic effects at the imidazole ring influence metal coordination in catalytic applications?

Q. What experimental and computational approaches validate the compound’s role as a photoacid in proton-coupled electron transfer (PCET) systems?

- Methodological Answer : Time-resolved fluorescence spectroscopy (nanosecond laser excitation) measures excited-state proton transfer kinetics. DFT/TD-DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) and proton affinity differences. Transient absorption spectroscopy tracks PCET intermediates in donor-acceptor systems .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on hydrogen bonding patterns in zwitterionic forms?

- Methodological Answer : Re-evaluate SCXRD data with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Compare with neutron diffraction studies (where available) for precise H-atom positions. For ambiguous cases, solid-state NMR (¹³C CP/MAS) resolves protonation states .

Q. Why do biological assays show variability in IC50 values for structurally similar derivatives?

- Methodological Answer : Screen for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler). Validate target engagement via cellular thermal shift assays (CETSA). Ensure consistent assay conditions (e.g., ATP concentration in enzyme assays) and use standardized positive controls (e.g., allopurinol for XO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.